![molecular formula C23H18N4O B5973088 benzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5973088.png)
benzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone, commonly known as BHPPH, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BHPPH is a hydrazone derivative of pyrimidine that has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of BHPPH is not fully understood. However, it has been suggested that BHPPH exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer. BHPPH has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. BHPPH also inhibits the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
BHPPH has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. BHPPH also reduces the levels of ROS and increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Moreover, BHPPH has been reported to induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
BHPPH has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BHPPH is also relatively inexpensive compared to other compounds with similar therapeutic properties. However, BHPPH has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. Moreover, BHPPH has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on BHPPH. One area of research is to investigate the pharmacokinetics and pharmacodynamics of BHPPH in vivo. This will help to determine the optimal dosage and administration route for BHPPH. Another area of research is to investigate the potential therapeutic applications of BHPPH in various diseases such as cancer, inflammation, and oxidative stress. Moreover, future research can focus on the development of BHPPH derivatives with improved solubility and bioavailability.
Synthesemethoden
BHPPH can be synthesized by reacting 4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinylhydrazine with benzaldehyde in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
BHPPH has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. BHPPH has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, BHPPH has been reported to exhibit anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Eigenschaften
IUPAC Name |
2-[2-[(2E)-2-benzylidenehydrazinyl]-6-phenylpyrimidin-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c28-22-14-8-7-13-19(22)21-15-20(18-11-5-2-6-12-18)25-23(26-21)27-24-16-17-9-3-1-4-10-17/h1-16,28H,(H,25,26,27)/b24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUJBKONPTUNAU-LFVJCYFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC(=CC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC(=CC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(2E)-2-benzylidenehydrazinyl]-6-phenylpyrimidin-4-yl]phenol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.